7-Aminoquinoline

Descripción general

Descripción

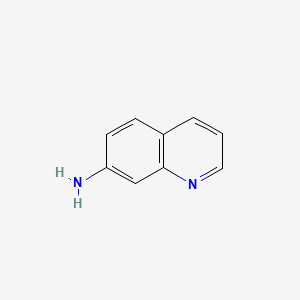

7-Aminoquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring, with an amino group attached to the seventh position of the quinoline structure. This compound is known for its significant biological activities and is used in various scientific research applications, particularly in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoline can be achieved through several methods. One common approach involves the reduction of 7-nitroquinoline using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the catalytic hydrogenation of 7-nitroquinoline using palladium on carbon as a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalysts and controlled reaction conditions to ensure efficient conversion of 7-nitroquinoline to this compound.

Análisis De Reacciones Químicas

Types of Reactions: 7-Aminoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-7,8-dione.

Reduction: The nitro group in 7-nitroquinoline can be reduced to form this compound.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl quinolines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinoline-7,8-dione.

Reduction: this compound.

Substitution: N-alkyl or N-acyl quinoline derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

7-Aminoquinoline derivatives have been synthesized and evaluated for their ability to inhibit the replication of herpes simplex virus type 1 (HSV-1). A study demonstrated that these compounds exhibited significant antiviral activity, with 50% inhibitory concentrations ranging from 2 to 50 micrograms/mL. Notably, certain derivatives showed a separation between antiviral activity and cytotoxicity, indicating their potential as therapeutic agents with reduced side effects .

| Compound | IC50 (μg/mL) | Cytotoxicity Ratio |

|---|---|---|

| Compound 10 | 5 | >5-fold |

| Compound 28 | 10 | >5-fold |

| Compound 34 | 15 | >5-fold |

Anticancer Properties

Research has indicated that this compound derivatives possess antiproliferative properties against various cancer cell lines. For instance, studies on the compound this compound-5,8-dione revealed its potential as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme linked to cancer metabolism. The compound demonstrated significant inhibitory action on cancer cell proliferation, suggesting its utility in anticancer drug development .

| Derivative | Target Enzyme | Biological Activity |

|---|---|---|

| This compound-5,8-dione | NQO1 | Antiproliferative |

| 6-Aminoquinoline-5,8-dione | NQO1 | Moderate Activity |

Antimalarial Applications

This compound is recognized for its antimalarial properties. It has been utilized in the development of new antimalarial agents due to its effectiveness against Plasmodium species. Studies have shown that modifications to the aminoquinoline structure can enhance its efficacy against malaria parasites .

| Compound Name | Activity Against Malaria | Mechanism of Action |

|---|---|---|

| Chloroquine | Effective | Inhibits heme polymerization |

| Primaquine | Effective | Targets liver stages |

Neuroprotective Effects

Recent studies have explored the potential of this compound derivatives as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. Compounds exhibiting a meta-relationship between the aminoquinoline structure and positively charged moieties showed up to a 900-fold selectivity for human nNOS over other enzymes, highlighting their promise in neuroprotection .

| Compound Name | Selectivity for nNOS | Biological Implications |

|---|---|---|

| 7-Phenyl-2-aminoquinoline | 900-fold | Potential treatment for neurodegeneration |

Synthesis and Structural Modifications

The synthesis of various derivatives of this compound has been extensively documented, showcasing modifications that enhance biological activity. For example, the introduction of different substituents at specific positions on the quinoline ring can significantly alter pharmacological profiles, making these compounds versatile scaffolds for drug development .

Case Studies

Several case studies highlight the practical applications of this compound:

- Antiviral Study : A series of synthesized derivatives were tested against HSV-1, demonstrating varying levels of efficacy and cytotoxicity. The study concluded that specific structural modifications can lead to potent antiviral agents with minimal toxicity.

- Cancer Research : Investigations into the antiproliferative effects of this compound derivatives against breast cancer cell lines revealed promising results, indicating the need for further exploration in clinical settings.

- Malaria Treatment : Clinical trials involving modified aminoquinolines showed improved efficacy in reducing malaria parasitemia compared to traditional treatments.

Mecanismo De Acción

The mechanism of action of 7-Aminoquinoline and its derivatives often involves interaction with biological macromolecules. For instance, in antimalarial applications, it is believed to inhibit heme polymerase activity in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. The compound can also interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells.

Comparación Con Compuestos Similares

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Amodiaquine: Another antimalarial agent with a 4-aminoquinoline structure.

Primaquine: An antimalarial drug used to prevent relapse of malaria.

Comparison: 7-Aminoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike chloroquine and amodiaquine, which are primarily used for their antimalarial properties, this compound and its derivatives have broader applications, including antibacterial and anticancer activities. Additionally, its use as a fluorescent probe in biological imaging sets it apart from other quinoline derivatives.

Actividad Biológica

7-Aminoquinoline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral, antimalarial, and neuroprotective agents. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound and its derivatives have been investigated for various pharmacological properties:

- Antiviral Activity : Numerous studies have shown that this compound derivatives exhibit potent antiviral effects, particularly against herpes simplex virus (HSV) type 1. For instance, a series of synthesized compounds demonstrated inhibition of HSV-1 replication with 50% inhibitory concentrations (IC50) ranging from 2 to 50 µg/mL. Notably, some compounds displayed more than fivefold separation between antiviral activity and cytotoxicity towards uninfected cells, indicating a promising therapeutic window .

- Antimalarial Activity : The compound has also been studied for its antimalarial properties. Research indicates that certain this compound derivatives possess strong activity against chloroquine-resistant strains of Plasmodium falciparum. The structure-activity relationship analysis revealed that modifications at the 7-position of the quinoline ring significantly influence potency against these resistant strains .

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Recent studies have focused on the inhibition of nNOS by this compound derivatives. Compounds with specific structural modifications exhibited selectivity for human nNOS over endothelial nitric oxide synthase (eNOS), with some showing up to 900-fold selectivity. This selectivity is crucial for developing treatments for neurodegenerative disorders .

Structure-Activity Relationships (SAR)

The efficacy of this compound derivatives is highly dependent on their chemical structure. Key insights from SAR studies include:

- Substituent Effects : The presence and position of substituents on the quinoline ring significantly affect biological activity. For example, compounds with a phenyl ether substituent at the 7-position showed enhanced antimalarial activity compared to their unsubstituted counterparts .

- Linker Variations : In hybrid compounds combining this compound with other pharmacophores (e.g., benzimidazole), the nature of the linker influences both potency and selectivity against specific targets. Studies have shown that varying the linker can optimize interactions with target proteins, enhancing therapeutic potential .

Case Studies

-

Antiviral Activity Against HSV-1 :

- A study synthesized several this compound derivatives and evaluated their capacity to inhibit HSV-1 replication. The most effective compounds inhibited viral DNA synthesis more potently than cellular DNA synthesis, indicating a targeted antiviral mechanism. Compounds with a significant separation between antiviral activity and cytotoxicity were highlighted as potential candidates for further development .

- Antimalarial Efficacy :

-

Neuroprotective Properties :

- A recent investigation into nNOS inhibitors based on this compound identified several compounds with significant inhibitory effects on nNOS activity. The study utilized X-ray crystallography to elucidate binding interactions at the molecular level, providing insights into how these compounds could be optimized for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What structural features of 7-aminoquinoline are critical for its antimalarial activity?

The antimalarial mechanism involves three key structural elements:

- A 4-aminoquinoline nucleus for binding ferriprotoporphyrin IX (Fe(III)PPIX) to inhibit hemozoin formation.

- A 7-chloro substituent to enhance beta-hematin inhibitory activity.

- A basic aminoalkyl side chain for drug accumulation in the parasite’s acidic food vacuole . Methodological insight: Use UV-vis spectroscopy and isothermal titration calorimetry (ITC) to quantify Fe(III)PPIX binding affinity.

Q. How is this compound synthesized, and what are common challenges in its derivatization?

Synthesis often starts with Skraup or Pfitzinger reactions using nitroaniline precursors. Key challenges include:

- Low yields in nitration steps (e.g., 7-nitroquinoline synthesis at ~14% yield).

- Selective reduction of nitro groups without side reactions (e.g., using SnCl₂·2H₂O or catalytic hydrogenation) . Methodological insight: Optimize reaction conditions (temperature, solvent polarity) to improve regioselectivity in nitration.

Q. What analytical techniques are used to characterize this compound’s electronic properties?

- TDDFT simulations predict vertical excitation energies and HONTO/LUNTO orbitals to study hydrogen bonding in excited states .

- FTIR spectroscopy identifies adsorption mechanisms on metal surfaces (e.g., amino group interactions with aluminum) .

Advanced Research Questions

Q. How do substituents at the 7-position influence antiplasmodial activity and β-hematin inhibition?

Substituents modulate activity via two pathways:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) lower the quinoline N pKa (6.28–8.36), reducing pH trapping in the parasite vacuole.

- Lipophilicity correlates with hematin association constants (e.g., log P values predict β-hematin inhibition efficiency) . Methodological insight: Use Hammett constants (σ) to quantify electronic effects and compare with in vitro IC₅₀ values against Plasmodium falciparum.

Q. What contradictions exist in structure-activity relationship (SAR) studies of this compound derivatives?

- emphasizes the 7-chloro group as essential for β-hematin inhibition, while shows electron-withdrawing 7-substituents (e.g., -CF₃) can enhance activity without chlorine.

- Resolution: Chlorine’s role may depend on secondary interactions (e.g., steric effects or hydrogen bonding) not fully captured in early SAR models .

Q. How can computational methods resolve discrepancies in pKa values and drug accumulation mechanisms?

- Perform molecular dynamics (MD) simulations to model protonation states in the parasite vacuole (pH 4.8–5.2).

- Validate with experimental pKa measurements (e.g., capillary electrophoresis) and antiplasmodial assays under controlled pH .

Q. What experimental designs are optimal for studying this compound’s corrosion inhibition properties?

- Use electrochemical impedance spectroscopy (EIS) to measure charge transfer resistance on aluminum surfaces.

- Compare adsorption strength of this compound (ortho-amino) vs. 6- or 8-substituted analogs using Langmuir isotherm models .

Q. Key Research Gaps

- Mechanistic overlap between Fe(III)PPIX binding and off-target toxicity in mammalian cells.

- Role of stereoelectronic effects in dual-function derivatives (e.g., antimalarial and corrosion inhibitors).

Propiedades

IUPAC Name |

quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAUIOKDXQWSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206728 | |

| Record name | 7-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-19-8 | |

| Record name | 7-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDC9L46LG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.